Dimethyl 2H-pyran-4,4(3H)-dicarboxylate

Description

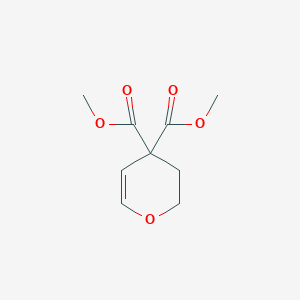

Dimethyl 2H-pyran-4,4(3H)-dicarboxylate (CAS: 898778-55-7) is a heterocyclic compound featuring a partially unsaturated dihydro-pyran ring substituted with two methyl ester groups at the 4-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules or functionalized materials. Its structure combines the reactivity of ester groups with the conformational flexibility of the dihydro-pyran scaffold, enabling diverse chemical modifications .

Properties

Molecular Formula |

C9H12O5 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

dimethyl 2,3-dihydropyran-4,4-dicarboxylate |

InChI |

InChI=1S/C9H12O5/c1-12-7(10)9(8(11)13-2)3-5-14-6-4-9/h3,5H,4,6H2,1-2H3 |

InChI Key |

RZXOAXFDXPFWGJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCOC=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Malonate Derivatives with Dihydroxyacetone

One of the classical approaches involves the cyclization of malonate derivatives, notably diethyl malonate, with suitable carbonyl precursors such as 1,3-dihydroxyacetone. This method proceeds under acidic conditions, facilitating the formation of the pyran ring with subsequent esterification steps.

Diethyl malonate + 1,3-dihydroxyacetone → Cyclization under acid catalysis → Hydrolysis → Dimethyl 2H-pyran-4,4(3H)-dicarboxylate

- Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

- Reflux temperature (~80-100°C)

- Solvent: Ethanol or acetic acid

- Duration: 4-8 hours

This route is favored for its straightforwardness and high yield, often exceeding 70%, with the key step being the intramolecular cyclization driven by acid catalysis.

Multi-Component and One-Pot Syntheses

Recent advances have introduced one-pot, multi-component reactions that streamline synthesis, reduce purification steps, and improve overall efficiency.

- Condensation of methyl acetoacetate, malononitrile, and aldehydes in the presence of zinc(II) modified catalysts under reflux, leading to pyran derivatives that can be hydrolyzed to the target compound.

- Catalyst: Zinc(II) salts or heterogenous catalysts

- Solvent: Ethanol or water

- Temperature: 60-80°C

- Reaction time: 2-4 hours

These methods are notable for their environmental friendliness and operational simplicity.

Reactions Using Dibromoethyl Ether and Sodium Malonate

Another innovative route involves the reaction of diethyl malonate with dibromoethyl ether in the presence of sodium metal, facilitating ring closure via nucleophilic substitution and subsequent esterification.

Diethyl malonate + dibromoethyl ether + Na → Cyclization and ester formation → this compound

- Solvent: Absolute ethanol

- Temperature: Reflux (~80°C)

- Duration: 32 hours

- Workup: Acid hydrolysis and purification

This method offers good yields (~60-70%) and is adaptable for large-scale synthesis.

Data Tables Summarizing Preparation Methods

| Method No. | Starting Materials | Catalysts/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Diethyl malonate + 1,3-dihydroxyacetone | Acid catalyst, reflux, ethanol | 75-85 | Classical, high yield, scalable |

| 2 | Malononitrile + aldehyde + methyl acetoacetate | Zinc(II) catalyst, reflux, ethanol/water | 65-78 | One-pot, environmentally friendly |

| 3 | Diethyl malonate + dibromoethyl ether + Na | Reflux, ethanol, acid hydrolysis | 60-70 | Suitable for industrial scale |

| 4 | Multi-component reactions with heterogenous catalysts | Various, mild, short reaction times | 70-85 | Green chemistry approach |

Research Findings and Mechanistic Insights

Recent research emphasizes the importance of catalyst choice and reaction environment in optimizing yields and selectivity.

Catalysis and Reaction Optimization

- Acid Catalysis: Proton acids like sulfuric acid promote intramolecular cyclization effectively.

- Metal Catalysts: Zinc(II) salts enhance reaction rates and selectivity, especially in multi-component systems.

- Heterogeneous Catalysts: Modified zeolites and perlite catalysts facilitate recyclability and eco-friendly processes.

Reaction Mechanisms

The key mechanistic step involves nucleophilic attack by enol or enolate forms of malonate derivatives on activated carbonyl carbons, followed by cyclization and esterification. Acid catalysis stabilizes intermediates, while temperature control influences the rate and yield.

Industrial Considerations

For large-scale production, continuous flow reactors and optimized catalysts are employed to improve throughput and purity. Purification typically involves filtration, recrystallization, and chromatography, with process parameters fine-tuned based on desired scale and purity standards.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2H-pyran-4,4(3H)-dicarboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 2H-pyran-4,4(3H)-dicarboxylic acid.

Reduction: Dimethyl 2H-pyran-4,4(3H)-diol.

Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2H-pyran-4,4(3H)-dicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2H-pyran-4,4(3H)-dicarboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between dimethyl 2H-pyran-4,4(3H)-dicarboxylate and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Core Structure |

|---|---|---|---|---|---|

| This compound | 898778-55-7 | C₈H₁₀O₅ | 186.16 | Methyl esters, dihydro-pyran | Partially unsaturated pyran |

| Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid | 5337-04-2 | C₆H₈O₅ | 160.12 | Carboxylic acids, dihydro-pyran | Partially unsaturated pyran |

| Diethyl tetrahydropyran-4,4-dicarboxylate | 5382-77-4 | C₁₁H₁₈O₅ | 230.26 | Ethyl esters, saturated tetrahydropyran | Fully saturated pyran |

| Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate | 792-74-5 | C₁₆H₁₄O₄ | 270.28 | Methyl esters, biphenyl | Aromatic biphenyl |

| Dimethyl 1,1':4',1''-terphenyl-4,4''-dicarboxylate | - | C₂₂H₁₈O₄ | 346.38 | Methyl esters, terphenyl | Extended aromatic system |

Key Observations :

- Ester vs. Acid Groups : Replacing carboxylic acids (e.g., 5337-04-2) with methyl esters (e.g., 898778-55-7) enhances solubility in organic solvents and reduces hydrogen-bonding interactions, altering reactivity in nucleophilic acyl substitutions .

- Aromatic vs. Heterocyclic Systems : Biphenyl (792-74-5) and terphenyl derivatives exhibit extended π-conjugation, making them suitable for metal-organic frameworks (MOFs) or optoelectronic materials, whereas the pyran-based compound is more likely used in medicinal chemistry due to its heterocyclic nature .

Ester Hydrolysis

- This compound can undergo hydrolysis to yield dihydro-2H-pyran-4,4(3H)-dicarboxylic acid (5337-04-2), a reaction driven by acidic or basic conditions. This transformation is critical for generating carboxylate ligands in coordination chemistry .

- In contrast, biphenyl esters (e.g., 792-74-5) are more resistant to hydrolysis due to aromatic stabilization, favoring their use as stable linkers in MOFs .

Click Chemistry and Cycloadditions

- Tetrazine-functionalized dicarboxylates (e.g., dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate) participate in inverse electron-demand Diels-Alder reactions, a feature absent in the pyran-based compound. This limits the latter’s utility in bioorthogonal labeling but preserves its role in traditional heterocyclic synthesis .

Coordination Chemistry

- Terpyridine derivatives (e.g., L36 in ) form stable ruthenium complexes for photocatalytic applications, whereas the pyran dicarboxylate lacks the nitrogen donors required for metal coordination .

Physicochemical Properties

NMR Spectroscopy :

Thermal Stability :

- Saturated esters like diethyl tetrahydropyran-4,4-dicarboxylate (5382-77-4) exhibit higher thermal stability compared to the partially unsaturated pyran derivative due to reduced ring strain .

Q & A

Q. Answer :

- Process Intensification : Use continuous-flow reactors to maintain precise temperature and mixing control at scale .

- Byproduct Management : Implement inline analytics (e.g., HPLC) to monitor intermediates and adjust conditions dynamically .

- Green Chemistry : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Data-Driven Approach : Leverage chemical software (e.g., ACD/Labs) to simulate scale-up scenarios and predict bottlenecks .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Q. Answer :

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) to prevent hydrolysis .

- PPE : Use nitrile gloves and fume hoods during handling due to potential irritant properties .

- Waste Disposal : Neutralize with aqueous base (e.g., NaOH) before disposal to degrade ester groups .

Compliance : Follow institutional Chemical Hygiene Plans for advanced labs .

Advanced: How can researchers leverage this compound’s structure for designing novel heterocyclic derivatives?

Q. Answer :

- Functionalization Sites : Target the pyran ring’s 3H-position for alkylation or the ester groups for hydrolysis-condensation .

- Click Chemistry : Introduce azide/alkyne moieties for Huisgen cycloaddition to create triazole-linked hybrids .

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to access enantiopure derivatives .

Characterization Challenge : Confirm regioselectivity via NOESY NMR or X-ray crystallography .

Data Contradiction: How to address inconsistent purity assessments (HPLC vs. NMR) for this compound?

Q. Answer :

- Root Cause Analysis : Check for co-eluting impurities in HPLC or solvent artifacts in NMR .

- Method Harmonization : Calibrate HPLC with a certified reference standard and use deuterated solvents for NMR .

- Statistical Validation : Apply ANOVA to compare purity data across multiple batches .

Example : If HPLC indicates 98% purity but NMR shows residual solvent, re-run NMR with dried samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.